molecular formula C6H11NS B1582664 4-Ethyl-2-methyl-4,5-dihydrothiazole CAS No. 4293-61-2

4-Ethyl-2-methyl-4,5-dihydrothiazole

Cat. No. B1582664
CAS RN: 4293-61-2
M. Wt: 129.23 g/mol
InChI Key: LENVRVUQOXYSDH-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-4,5-dihydrothiazole is a chemical compound that belongs to the class of organic compounds known as thiazolines . These are heterocyclic compounds with a five-member ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It has a nutty type odor and an fruity type flavor .


Synthesis Analysis

The synthesis of 4-Ethyl-2-methyl-4,5-dihydrothiazole and its derivatives has been reported in several studies . An efficient procedure to obtain the new compound from ethyl acetoacetate, NBS and N, N ′-diethylthiourea was reported . This efficient, catalyst-free, and one-pot synthetic method is facile . The work-up procedure is easy and gives the pure target compound under milder reaction conditions in a relatively high yield of 75% .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-methyl-4,5-dihydrothiazole can be analyzed using various methods . The compound belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only .


Physical And Chemical Properties Analysis

4-Ethyl-2-methyl-4,5-dihydrothiazole is a clear to pale yellow liquid . It is slightly soluble in water and soluble in ethanol . It has a boiling point of 188-189°C . The compound has a molecular weight of 129.22 and a chemical formula of C6H11NS .

Scientific Research Applications

Corrosion Inhibition

A significant application of 4-Ethyl-2-methyl-4,5-dihydrothiazole derivatives is in corrosion inhibition. For instance, triazole derivatives, including those related to 4,5-dihydrothiazole, have shown effectiveness in inhibiting the corrosion of metals in acidic environments. These compounds have been found to act as cathodic type inhibitors, showing high inhibition efficiency. Such applications are crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Sudheer & Quraishi, 2013).

Antibacterial Properties

Derivatives of 4,5-dihydrothiazole have shown potential in the field of antibacterial agents. In one study, new 2-aryl-4,5-dihydrothiazoles were synthesized and demonstrated significant inhibition against various bacterial strains. These findings indicate the potential use of these compounds in developing new antibacterial drugs, which is increasingly important given the rise of antibiotic-resistant strains (Fangfang Tan et al., 2015).

Synthesis of Bioactive Compounds

Another research area involving 4-Ethyl-2-methyl-4,5-dihydrothiazole is the synthesis of various bioactive compounds. For instance, derivatives of 4,5-dihydrothiazole have been used in the synthesis of compounds with potential anticancer properties. This includes the synthesis of novel compounds with a triazole-thiol moiety, which have shown promise in influencing various biological processes (A. S. Gotsulya, 2016).

Fluorescent Probes

4,5-Dihydrothiazole derivatives have also been explored as components of fluorescent probes for biochemical applications. For instance, a study developed a colorimetric and ratiometric fluorescent probe using a derivative of 4,5-dihydrothiazole. This probe demonstrated effectiveness in detecting biothiols in living cells, indicating its potential for diagnostic and analytical applications in biochemistry and medicine (Yi Wang et al., 2017).

Quantum Chemical Studies

Quantum chemical studies of 4,5-dihydrothiazole derivatives have been conducted to understand their electronic properties and potential applications in various fields. These studies provide insights into the correlation between molecular structure and functionality, which is essential for designing new materials and pharmaceuticals (H. Rahmani et al., 2018).

Safety And Hazards

4-Ethyl-2-methyl-4,5-dihydrothiazole is classified as a flammable liquid . It can cause harm if it comes into contact with the skin or eyes, or if it is inhaled . In case of contact, contaminated clothing should be removed immediately, and the affected areas should be rinsed with water . In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given .

properties

IUPAC Name

4-ethyl-2-methyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-6-4-8-5(2)7-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVRVUQOXYSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884055
Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
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Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methyl-4,5-dihydrothiazole

CAS RN

4293-61-2
Record name 4-Ethyl-4,5-dihydro-2-methylthiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
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Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
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Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
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Record name 4-ethyl-2-methyl-4,5-dihydrothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-methyl-4,5-dihydrothiazole
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4-Ethyl-2-methyl-4,5-dihydrothiazole
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4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 5
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Reactant of Route 6
4-Ethyl-2-methyl-4,5-dihydrothiazole

Citations

For This Compound
1
Citations
A Zhou - 2004 - search.proquest.com
Two types of N-methyl cyclic ketene-N, S-acetals were synthesized starting from aminoalcohols. Aminoalcohols were first reacted with acid chloride, followed by the treatment of …
Number of citations: 0 search.proquest.com

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